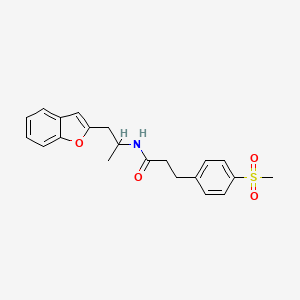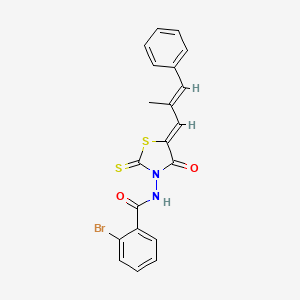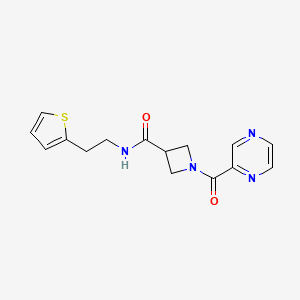
2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, commonly referred to as “ASPD”, is a heterocyclic compound found in various plant species and is structurally related to the pyridazine family. It was first isolated from the bark of the Chinese oak tree in 2002 and has since been studied for its potential medicinal properties. ASPD has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including variants similar to 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied for their herbicidal properties, particularly their ability to inhibit the Hill reaction and photosynthesis in plants. This inhibition is a key factor in their phytotoxicity, making them potent herbicides. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, was found to retain the action mechanism of pyrazon but with additional properties such as resistance to metabolic detoxication in plants and a novel mode of action involving interference with chloroplast development, similar to other well-known herbicides like atrazine. These properties highlight the potential of 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone derivatives in agricultural applications (Hilton et al., 1969).
Synthesis and Structural Studies
A recent study focused on the synthesis and characterization of a new pyridazinone derivative, providing insights into its crystal structure, spectroscopic properties, and theoretical calculations. Such research underscores the chemical versatility and potential applications of pyridazinone derivatives in various fields, including material science and drug development (Kalai et al., 2021).
Drug Discovery and Development Applications
Sequential nucleophilic substitution reactions of tetrafluoropyridazine have been utilized to synthesize a variety of polysubstituted and ring-fused pyridazinone systems. This methodology opens avenues for creating polyfunctional systems with potential applications in drug discovery. The ability to generate diverse derivatives from a pyridazinone scaffold, such as 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, signifies its utility in medicinal chemistry for developing novel therapeutic agents (Pattison et al., 2009).
Solubility and Drug Formulation
The solubility and thermodynamic behavior of pyridazinone derivatives, akin to 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied in different solvent mixtures. Understanding the solubility profile is crucial for pharmaceutical formulations, enhancing drug delivery and efficacy. Studies indicate that pyridazinone derivatives exhibit variable solubility in different solvents, which is vital for optimizing their use in drug formulations (Shakeel et al., 2017).
properties
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-9H,1,10-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPWYHQARMDUBQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-4-methylbenzenecarboxamide](/img/structure/B2915247.png)
![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)
![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915251.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)
![4-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2915254.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)

